molecular formula C12H7BrN2OS B1331291 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 307512-24-9

5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B1331291
CAS No.: 307512-24-9
M. Wt: 307.17 g/mol
InChI Key: MGLDBSICXJAWCJ-UHFFFAOYSA-N
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Description

5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a 4-bromo-phenyl substituent at the 5-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Similar compounds have shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their activity .

Cellular Effects

It has been suggested that similar compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. It is common for the effects of such compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophene and formamide under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid derivative.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the thieno[2,3-d]pyrimidine core.

    Reduction: Reduced derivatives of the thieno[2,3-d]pyrimidine core.

Scientific Research Applications

5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the thieno[2,3-d]pyrimidine core, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable scaffold for drug development.

Properties

IUPAC Name

5-(4-bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLDBSICXJAWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352482
Record name 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307512-24-9
Record name 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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